2-ethyl-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)butanamide
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Overview
Description
2-ethyl-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)butanamide is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of an ethyl group, an isopropylthio group, and a butanamide moiety attached to the thiadiazole ring.
Preparation Methods
The synthesis of 2-ethyl-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)butanamide can be achieved through various synthetic routes. One common method involves the reaction of 2-ethylbutanamide with 5-(isopropylthio)-1,3,4-thiadiazole under specific reaction conditions. The reaction typically requires a catalyst and may be carried out in an organic solvent at elevated temperatures to facilitate the formation of the desired product.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
2-ethyl-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropylthio group can be replaced by other nucleophiles such as halides or amines.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
2-ethyl-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)butanamide has various scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound can be used in the development of new materials, agrochemicals, or other industrial applications.
Mechanism of Action
The mechanism of action of 2-ethyl-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
2-ethyl-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)butanamide can be compared with other similar compounds, such as:
2-ethyl-N-(prop-2-yn-1-yl)butanamide: This compound has a prop-2-yn-1-yl group instead of the isopropylthio group, leading to different chemical and biological properties.
2-Ethyl-N-methyl-N-(3-methylphenyl)butanamide: This compound contains a methyl and a 3-methylphenyl group, which may result in distinct odor and applications in fragrances.
Properties
IUPAC Name |
2-ethyl-N-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3OS2/c1-5-8(6-2)9(15)12-10-13-14-11(17-10)16-7(3)4/h7-8H,5-6H2,1-4H3,(H,12,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNQDXESBVOVTIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)SC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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